

Physicochemical Properties of (-)- α -Cubebene: A Technical Guide

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Compound of Interest

Compound Name: (-)- α -Cubebene

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Introduction

(-)- α -Cubebene is a tricyclic sesquiterpene hydrocarbon, a class of naturally occurring 15-carbon compounds, first isolated from the berries of *Piper cubeba*. It is a constituent of the essential oils of numerous plant species, including Hungarian thyme, chamomile, and various citrus fruits. As a chiral molecule, it exists in enantiomeric forms, with the levorotatory "(-)" isomer being a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of (-)- α -Cubebene, detailed experimental methodologies for their determination, and an exploration of its known biological signaling pathways.

Chemical and Physical Properties

The fundamental physicochemical properties of (-)- α -Cubebene are summarized in the tables below. These parameters are critical for its identification, purification, and formulation in research and development settings.

Table 1: General and Physical Properties of (-)- α -Cubebene

Property	Value	References
IUPAC Name	(1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.0 ¹⁵]dec-3-ene	[1]
Synonyms	α -Cubebene, α -Cubenene	[2][3]
CAS Number	17699-14-8	[2][4]
Molecular Formula	C ₁₅ H ₂₄	[1][2][4]
Molecular Weight	204.35 g/mol	[1][2][4]
Appearance	Colorless clear liquid (estimated)	[2]
Odor	Herbal, waxy	[3]

Table 2: Quantitative Physicochemical Data for (-)- α -Cubebene

Parameter	Value	Conditions	References
Boiling Point	245 - 246 °C	at 760 mmHg	[2][3]
Density	0.889 g/mL	at 20 °C	[3]
Refractive Index (n _D)	1.481 - 1.482	at 20 °C	[2][3]
Flash Point	> 100 °C (> 212 °F)	Closed Cup	[2]
Vapor Pressure	0.014 mmHg	at 25 °C (estimated)	[2]
Water Solubility	0.02145 mg/L	at 25 °C (estimated)	[2]
Solubility	Soluble in alcohol	-	[2]
LogP (o/w)	4.5 - 6.26 (estimated)	-	[2]
Optical Rotation	Levorotatory (-)	Not specified	[2][3]
Storage Temperature	2 - 8 °C	-	[3]

Note: A specific experimental value for the optical rotation has not been prominently reported in the surveyed literature, but the compound's designation as "(-)" confirms its levorotatory nature.

Experimental Protocols

The determination of the physicochemical properties of sesquiterpenes like (-)- α -Cubebene relies on established analytical techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point.

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source.
- Procedure:
 - A small amount of the (-)- α -Cubebene sample (a few mL) is placed into the small test tube.

- The capillary tube is placed inside the test tube with its open end submerged in the liquid.
- The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is placed in the Thiele tube containing heating oil.
- The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is continued for a few degrees above this point.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a critical measure for chiral molecules, confirming the enantiomeric form.^[5]

- Apparatus: Polarimeter, a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell (cuvette) of a known path length (e.g., 1 decimeter), and an analyzer.^{[6][7]}
- Procedure:
 - Sample Preparation: A precise concentration of (-)- α -Cubebene is prepared by dissolving a known mass of the sample in a specific volume of a suitable achiral solvent (e.g., ethanol or chloroform).
 - Instrument Calibration: The polarimeter is calibrated (zeroed) using a blank sample containing only the solvent.

- Measurement: The sample solution is carefully transferred to the sample cell, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.
- Data Acquisition: The analyzer is rotated until the light passing through the sample is extinguished or reaches a minimum. The angle of rotation (α) is recorded. A negative value indicates levorotation.[8]
- Calculation of Specific Rotation $[\alpha]$: The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration of the sample in g/mL.[5] The temperature and wavelength are typically reported with the value (e.g., $[\alpha]^{20}_D$).

Identification and Purity (GC-MS Analysis)

Gas Chromatography-Mass Spectrometry is the standard method for separating and identifying volatile compounds like sesquiterpenes in a mixture and assessing purity.

- Apparatus: Gas chromatograph (GC) coupled to a mass spectrometer (MS), a capillary column suitable for terpene analysis (e.g., HP-5ms), helium carrier gas, and a sample injector.
- Procedure:
 - Sample Preparation: The (-)- α -Cubebene sample is diluted in a volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.
 - Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection is common to avoid column overloading.
 - Separation: The GC oven temperature is programmed to ramp up over time (e.g., starting at 85°C, holding, then increasing at 3-5°C/min to 250°C). This temperature gradient

separates compounds based on their boiling points and interactions with the column's stationary phase.

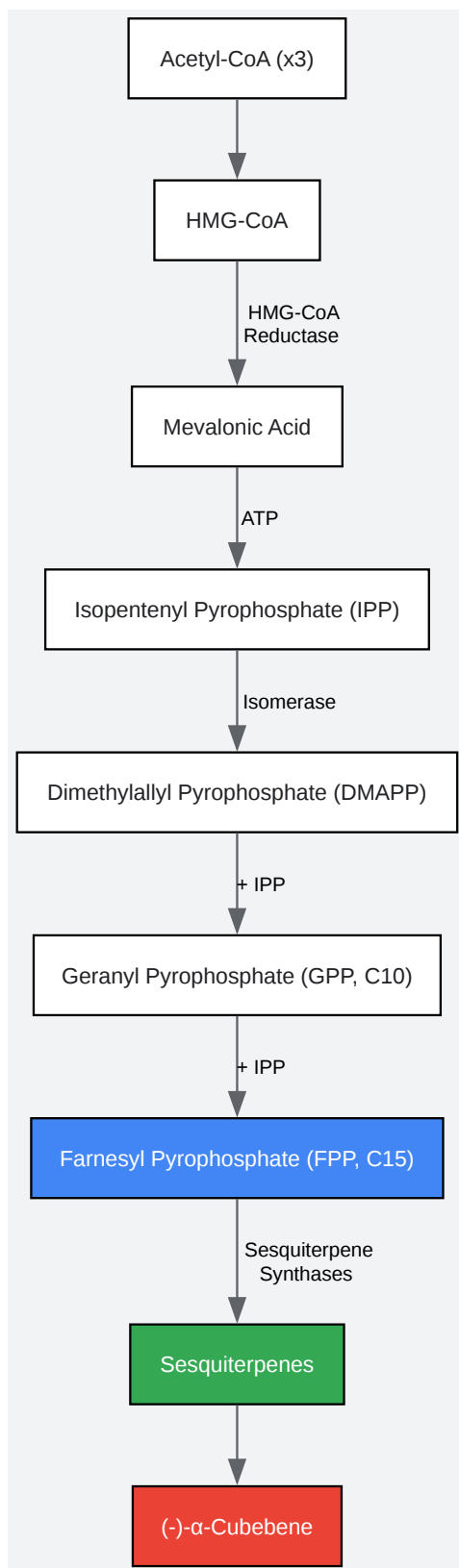
- **Detection and Identification:** As compounds elute from the column, they enter the MS detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- **Data Analysis:** The retention time and mass spectrum of the sample peak are compared to those of an authentic (-)- α -Cubebene standard or with spectral libraries (e.g., NIST) for confirmation of identity and assessment of purity.

Biological Activity and Signaling Pathways

While research on (-)- α -Cubebene itself is specific, studies on its derivatives and isomers have revealed significant interactions with key cellular signaling pathways, suggesting potential therapeutic applications.

Biosynthesis via the Mevalonic Acid (MVA) Pathway

Like all sesquiterpenes, (-)- α -Cubebene is synthesized in plants through the mevalonic acid (MVA) pathway, which primarily occurs in the cytosol. This pathway builds the fundamental C5 isoprene units that are subsequently assembled into the C15 farnesyl pyrophosphate (FPP) precursor.



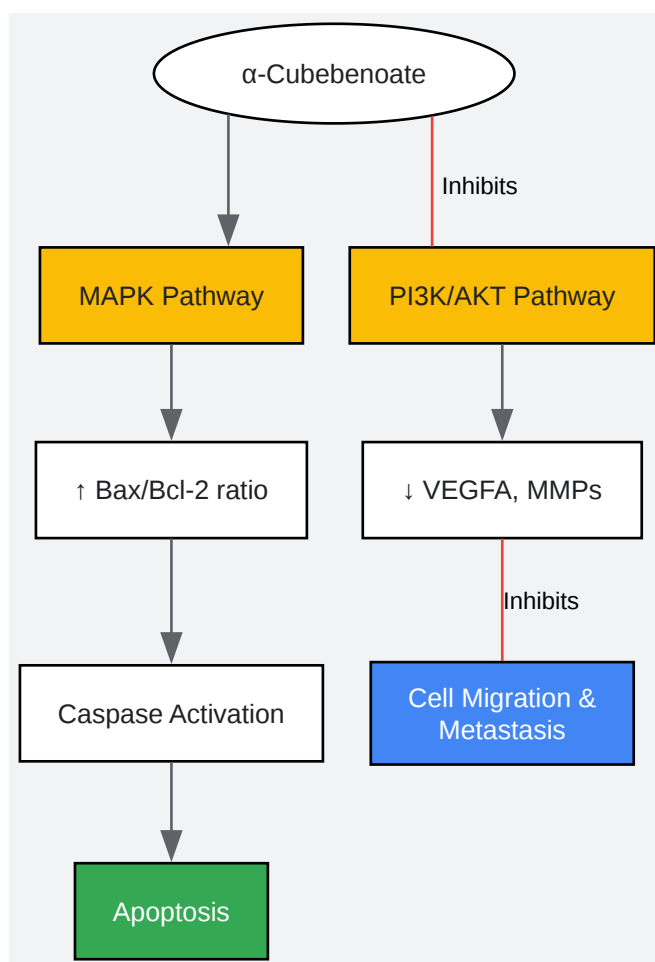
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Fig. 1: Simplified Mevalonic Acid (MVA) pathway for sesquiterpene biosynthesis.

Anti-Cancer Activity and Associated Pathways

A derivative, α -cubebenoate, has demonstrated anti-cancer effects in murine colorectal carcinoma cells. Its mechanism involves the modulation of the MAPK and PI3K/AKT signaling pathways, which are central to cell survival, proliferation, and metastasis.

- Apoptosis Induction: α -cubebenoate activates the MAPK signaling pathway, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and subsequent activation of caspases, executing programmed cell death.
- Metastasis Inhibition: The compound suppresses cell migration by regulating the PI3K/AKT pathway, which in turn reduces the expression of migration-related proteins like VEGFA and matrix metalloproteinases (MMPs).



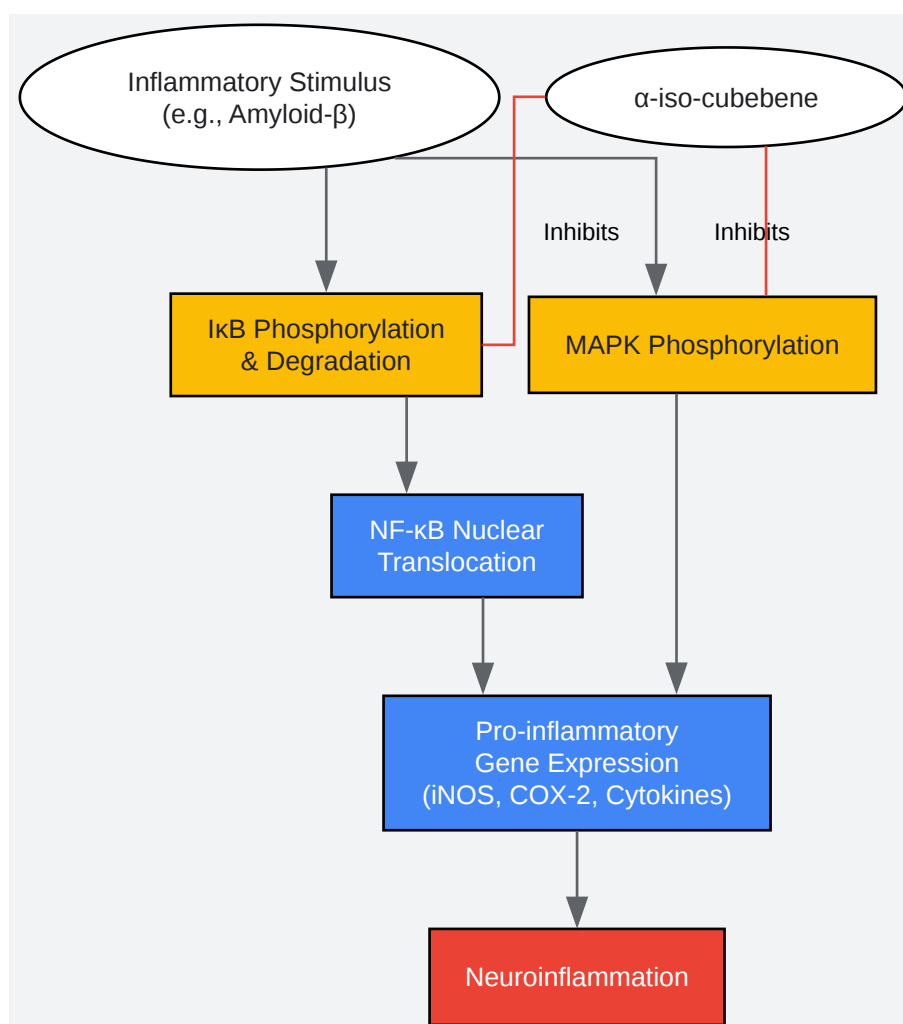
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Fig. 2: Regulation of MAPK and PI3K/AKT pathways by an α -cubebene derivative.

Anti-Neuroinflammatory Activity

An isomer, α -iso-cubebene, has been shown to exert anti-neuroinflammatory and neuroprotective effects by inhibiting microglia activation. This is achieved through the suppression of the NF- κ B and MAPK signaling pathways.

- Mechanism: In microglia stimulated by inflammatory agents like amyloid- β , α -iso-cubebene inhibits the phosphorylation and degradation of I κ B- α . This action prevents the NF- κ B transcription factor from translocating to the nucleus, thereby blocking the expression of pro-inflammatory genes (e.g., iNOS, COX-2, pro-inflammatory cytokines). It concurrently inhibits the phosphorylation of MAPK, further dampening the inflammatory response.

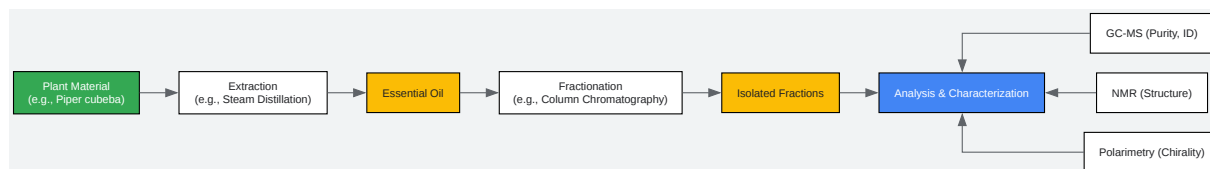


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Fig. 3: Inhibition of NF- κ B and MAPK pathways in microglia by an α -cubebene isomer.

General Experimental Workflow

The study of (-)- α -Cubebene from a natural source typically follows a standardized workflow from extraction to characterization.



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Fig. 4: General workflow for isolation and characterization of (-)- α -Cubebene.

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